Chivosazole E
Description
Chivosazole F is a macrolide natural product isolated from the myxobacterium Sorangium cellulosum. It exhibits potent antimitotic activity by binding to actin, a key cytoskeletal protein, thereby inhibiting its polymerization and disrupting cellular processes such as division and motility . Structurally, it features a 29-membered macrolactone ring with a sensitive (2Z,4E,6Z,8E)-tetraene segment, which is critical for its bioactivity .
Properties
Molecular Formula |
C46H65NO12 |
|---|---|
Molecular Weight |
824 g/mol |
IUPAC Name |
(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |
InChI |
InChI=1S/C46H65NO12/c1-28-18-12-8-11-15-23-40(52)59-44(32(5)37(50)25-31(4)48)29(2)19-13-9-10-14-21-36(49)26-38(51)33(6)45-47-35(27-56-45)20-16-17-22-39(30(3)24-28)58-46-43(55)42(54)41(53)34(7)57-46/h8-24,27,29-34,36-39,41-44,46,48-51,53-55H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+/t29?,30?,31?,32?,33?,34-,36?,37?,38?,39?,41-,42+,43-,44?,46+/m1/s1 |
InChI Key |
UMUMBLZPRQHELQ-JMZWMVLASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)O)O |
Canonical SMILES |
CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- Chivosazole F’s polyene system distinguishes it from cyclic peptides (e.g., chondramide) and smaller macrolides (e.g., latrunculin A). This system is prone to isomerization, necessitating late-stage installation in synthetic routes .
- Unlike jasplakinolide or miuraenamide A, which stabilize F-actin, chivosazoles destabilize actin filaments by binding G-actin .
2.2. Mechanism of Action
*ABPs: Actin-binding proteins
Functional Divergence :
- Chivosazole F uniquely induces non-physiological actin dimers, impairing interactions with profilin and thymosin-β4 .
- While latrunculin A and chivosazole F both inhibit polymerization, resistance mutations in actin (e.g., SNP sites) suggest overlapping but non-identical binding regions .
Comparative Efficacy :
- Chivosazole F’s broad-spectrum cytotoxicity aligns with its ability to disrupt essential actin functions across cell types .
- Miuraenamide A’s higher potency correlates with its F-actin stabilizing mechanism, which hyperactivates actin-driven processes .
Research Findings and Data
- NMR Validation : Synthetic chivosazole F matches natural isolates in $ ^1H $ and $ ^{13}C $ NMR spectra, confirming structural fidelity (δC = 49.0 ppm for MeOD; δH = 5.2–6.8 ppm for polyene protons) .

- Transcriptional Profiling: Chivosazole F and latrunculin A share conserved genomic responses (e.g., downregulated cytoskeletal genes), but chivosazole F uniquely upregulates stress-response pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

